Tarloxotinib bromide
Overview
Description
Tarloxotinib bromide is a hypoxia-activated prodrug designed to release a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) under hypoxic conditions. This compound is particularly significant in the treatment of cancers, such as non-small cell lung cancer and HER2-positive breast cancer, where it targets and inhibits the activity of these receptors, thereby preventing cancer cell proliferation and survival .
Biochemical Analysis
Biochemical Properties
Tarloxotinib bromide interacts with various biomolecules, including enzymes and proteins. It is known to inhibit cell signaling and proliferation in patient-derived cancer models in vitro by directly inhibiting phosphorylation and activation of EGFR, HER2, and HER2/HER3 heterodimers .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting cell signaling and proliferation in patient-derived cancer models . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a unique mechanism of action. It is a prodrug that releases a potent, irreversible EGFR/HER2 inhibitor (tarloxotinib-effector) selectively in severely hypoxic regions of tumors . This mechanism allows it to overcome the intrinsic resistance of EGFR exon 20 insertion mutations and HER2 activating mutations to existing TKIs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to induce tumor regression or growth inhibition in multiple murine xenograft models
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, tarloxotinib dosed at 48 mg/kg showed dramatic tumor regression in all the mice while tarloxotinib dosed at 26 mg/kg showed significant dose-dependent tumor regression .
Metabolic Pathways
It is known that it is a prodrug that is activated under hypoxic conditions .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known to be selectively activated in severely hypoxic regions of tumors
Subcellular Localization
It is known that it is activated in hypoxic regions of tumors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tarloxotinib bromide involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its hypoxia-activated properties. The key steps include:
Formation of the core structure: This involves the synthesis of a pyrido[3,4-d]pyrimidine core through a series of condensation reactions.
Functionalization: Introduction of bromine and other functional groups to enhance its activity under hypoxic conditions.
Final assembly: Coupling reactions to attach the hypoxia-sensitive moiety to the core structure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tarloxotinib bromide undergoes several types of chemical reactions, including:
Oxidation: Under hypoxic conditions, the compound is activated through oxidation, releasing the active inhibitor.
Reduction: In the presence of reducing agents, the compound can undergo reduction, affecting its activity.
Substitution: Various substitution reactions can occur at different functional groups, altering its chemical properties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: To activate the prodrug under hypoxic conditions.
Reducing agents: To study the effects of reduction on the compound.
Substituents: To modify the functional groups and study their effects on the compound’s activity
Major Products Formed
The major product formed from the activation of this compound is the irreversible inhibitor of EGFR and HER2, which exerts its therapeutic effects by inhibiting these receptors .
Scientific Research Applications
Tarloxotinib bromide has a wide range of scientific research applications, including:
Chemistry: Studying the synthesis and reactivity of hypoxia-activated prodrugs.
Biology: Investigating the effects of EGFR and HER2 inhibition on cancer cell proliferation and survival.
Medicine: Developing targeted therapies for cancers with overexpression of EGFR and HER2.
Industry: Producing high-purity this compound for use in clinical trials and therapeutic applications
Mechanism of Action
Tarloxotinib bromide exerts its effects through a unique mechanism of action. Under hypoxic conditions, the compound is activated to release a potent, irreversible inhibitor of EGFR and HER2. This inhibitor binds covalently to the receptors, preventing their activation and subsequent signaling pathways that promote cancer cell proliferation and survival. The hypoxia-activated nature of the compound ensures that it selectively targets tumor cells, minimizing the effects on normal tissues .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another EGFR inhibitor, but not hypoxia-activated.
Afatinib: An irreversible EGFR and HER2 inhibitor, but lacks the hypoxia-activated property.
Lapatinib: A reversible inhibitor of EGFR and HER2, used in combination therapies
Uniqueness of Tarloxotinib Bromide
This compound is unique due to its hypoxia-activated mechanism, which allows for selective targeting of tumor cells while sparing normal tissues. This property reduces the dose-limiting toxicities associated with systemic inhibition of EGFR and HER2, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrClN9O3.BrH/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15;/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36);1H/b5-4+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKIMVYUBWMMHJ-FXRZFVDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Br2ClN9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1636180-98-7 | |
Record name | Tarloxotinib bromide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1636180987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TARLOXOTINIB BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y31FJ8K50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.